molecular formula C17H23NO4S B2881684 2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1351613-20-1

2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B2881684
CAS No.: 1351613-20-1
M. Wt: 337.43
InChI Key: SWCGBFDVVJWLLX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a synthetic chemical reagent designed for research and development purposes, featuring a complex molecular architecture that combines a dimethoxyphenyl group with a unique 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This structure is of significant interest in medicinal chemistry, particularly in the exploration of compounds that target G protein-coupled receptors (GPCRs) . GPCRs are a major family of signaling proteins and are the targets for a large proportion of modern therapeutics . The 3,4-dimethoxyphenyl group is a known pharmacophore found in molecules with various biological activities, suggesting this compound may be valuable in high-throughput screening assays to identify new therapeutic leads . Furthermore, the 1-oxa-8-azaspiro[4.5]decane moiety is a recognized structural feature in compounds investigated as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) . FAAH inhibitors are studied for their potential to modulate endocannabinoid signaling, with research applications in areas such as pain, inflammation, and anxiety disorders . The incorporation of a thia (sulfur) group in the spirocyclic system may influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-20-14-4-3-13(11-15(14)21-2)12-16(19)18-7-5-17(6-8-18)22-9-10-23-17/h3-4,11H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCGBFDVVJWLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3(CC2)OCCS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₂₃NO₄S 361.46 g/mol 3,4-Dimethoxyphenyl, 1-oxa-4-thia-8-aza Sulfur in spiro core; dual methoxy groups enhance electron density .
(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone () C₁₈H₂₀FNO₃S 349.42 g/mol 3-Fluoro-4-methoxyphenyl Fluorine introduces electronegativity, potentially improving binding affinity.
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-methoxyphenyl)methanone () C₂₂H₂₅NO₄ 367.44 g/mol 4-Methoxyphenyl, dioxa-aza spiro core Larger molecular weight; oxygen-rich core may reduce metabolic stability .
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one () C₉H₁₄ClNO₃ 219.66 g/mol Chloroethyl group Chlorine enhances reactivity; simpler structure for derivatization .

Physicochemical Properties

  • Solubility : Methoxy groups (target compound, ) improve water solubility, but sulfur/fluorine may increase lipophilicity .
  • Stability : Sulfur-containing spiro cores (target compound) may exhibit lower oxidative stability compared to dioxa analogues () .

Q & A

Basic: What are the key considerations for synthesizing this compound with high yield and purity?

Answer:
Synthesis requires multi-step protocols involving cyclization and functional group introduction. Critical factors include:

  • Anhydrous conditions to prevent hydrolysis of intermediates (e.g., thioether or amide groups) .
  • Temperature control : Reactions often proceed at 0–5°C during cyclization to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Example Protocol:

Cyclize precursors (e.g., diols or amino alcohols) with sulfur sources (e.g., Lawesson’s reagent) under reflux in THF .

Introduce the 3,4-dimethoxyphenyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic structure?

Answer:

  • X-ray crystallography : Resolves spirocyclic geometry and torsional angles. Use SHELXTL (for refinement) and WinGX (for data processing) .
  • NMR :
    • ¹H/¹³C NMR : Assigns methoxy, carbonyl, and spirocyclic proton environments (e.g., δ 3.8–4.2 ppm for oxa/thia-aza protons) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity in crowded regions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 378.1542) .

Advanced: How does the 3,4-dimethoxyphenyl group influence binding affinity to neurological receptors compared to analogs with different aryl substituents?

Answer:
The 3,4-dimethoxy motif enhances π-π stacking and hydrogen bonding with receptors like 5-HT1A and M1 muscarinic. Structural comparisons with analogs reveal:

Compound SubstituentReceptor Affinity (Ki, nM)Selectivity Ratio (5-HT1A/M1)Source
3,4-Dimethoxyphenyl12.3 ± 1.58.2
Thiophen-2-yl45.6 ± 3.12.1
4-Fluorophenoxy28.9 ± 2.44.7

Key Insight : Electron-donating methoxy groups improve affinity and selectivity due to enhanced hydrophobic interactions and reduced steric hindrance .

Advanced: What methodological approaches resolve contradictions in bioactivity data across studies (e.g., solvent systems, cell lines)?

Answer:
Contradictions arise from variables like:

  • Solvent polarity : DMSO >1% can alter membrane permeability; use PBS/ethanol mixtures (<0.5% DMSO) .
  • Cell line variability : Validate assays in ≥2 models (e.g., SH-SY5Y for neuroactivity, HEK293 for receptor binding) .

Case Study : A 2024 HSI study noted organic degradation in wastewater samples over 9 hours, skewing bioactivity results. Mitigation: Stabilize samples at 4°C and use fresh solvents .

Advanced: How can computational modeling predict the impact of spirocyclic ring puckering on pharmacological activity?

Answer:

  • Molecular Dynamics (MD) : Simulate puckering using Cremer-Pople coordinates to quantify out-of-plane displacements .
  • Docking Studies (AutoDock Vina) : Correlate ring conformation with binding pocket fit. Example:
    • Planar spiro rings: Lower 5-HT1A affinity (ΔG = -9.2 kcal/mol).
    • Puckered rings: Higher affinity (ΔG = -11.5 kcal/mol) due to improved van der Waals contacts .

Basic: What are the stability challenges for this compound under storage or experimental conditions?

Answer:

  • Hydrolysis : The thia-aza bridge degrades in aqueous buffers (pH <5 or >9). Store at -20°C in anhydrous acetonitrile .
  • Light sensitivity : Methoxy groups undergo photooxidation. Use amber vials and limit UV exposure .

Advanced: How do structural modifications (e.g., replacing sulfur with oxygen) alter metabolic stability?

Answer:
Replacing sulfur (thia) with oxygen (oxa) reduces CYP3A4-mediated metabolism:

Spirocyclic Coret₁/₂ (Human Liver Microsomes)Major Metabolite
1-Oxa-4-thia-8-aza48 ± 3 minN-Oxide
1,4-Dioxa-8-aza22 ± 2 minDemethylated aryl

Implication : Thia-containing analogs exhibit longer half-lives, favoring in vivo neuropharmacology studies .

Basic: What synthetic routes are available for introducing isotopic labels (e.g., ¹³C, ²H) for metabolic tracing?

Answer:

  • ¹³C labeling : Incorporate ¹³C-methoxy groups via Ullmann coupling with ¹³C-methyl iodide .
  • ²H labeling : Catalytic H/D exchange (Pd/C, D₂O) at benzylic positions .

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